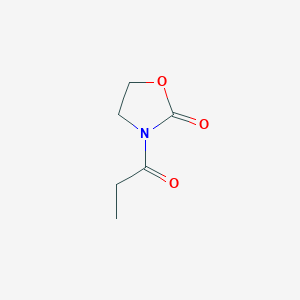

Propionyl Oxazolidinone

Description

Historical Development of Chiral Auxiliaries

The concept of using chiral auxiliaries to influence the stereochemical outcome of a reaction dates back to the 1970s. numberanalytics.comnumberanalytics.comnumberanalytics.com Pioneering work in this area was conducted by Elias James Corey, who introduced the use of chiral 8-phenylmenthol in 1975. wikipedia.org This was followed by Barry Trost's introduction of chiral mandelic acid in 1980. wikipedia.org Another significant early contribution came from J. K. Whitesell in 1985 with the development of trans-2-phenyl-1-cyclohexanol. wikipedia.org

These early examples laid the groundwork for the development of a wide array of chiral auxiliaries derived from various sources, including camphor, amino acids, and carbohydrates. numberanalytics.comnumberanalytics.com The evolution of chiral auxiliary design has been driven by the continuous pursuit of greater efficiency, selectivity, and ease of use in chemical synthesis. numberanalytics.comnumberanalytics.com

A timeline of key developments in chiral auxiliaries is presented below:

| Year | Development | Pioneer(s) |

| 1975 | Introduction of chiral 8-phenylmenthol | E.J. Corey |

| 1980 | Introduction of chiral mandelic acid | Barry Trost |

| 1983 | Use of 1,1'-Binaphthyl-2,2'-diol (BINOL) as a chiral auxiliary | Hisashi Yamamoto |

| 1985 | Introduction of trans-2-phenyl-1-cyclohexanol | J.K. Whitesell |

Significance of Oxazolidinones in Stereoselective Transformations

Among the diverse classes of chiral auxiliaries, oxazolidinones have emerged as particularly significant and widely used tools in stereoselective transformations. numberanalytics.com First developed by David Evans in 1981, these auxiliaries, derived from amino acids, have proven to be highly effective in a variety of asymmetric reactions. icjs.us Their rigid structure and ability to chelate metal ions allow for a high degree of stereocontrol. numberanalytics.com

The significance of oxazolidinones lies in their reliability and the predictable nature of the stereochemical outcomes they produce. researchgate.net They are particularly well-suited for asymmetric alkylations and aldol (B89426) reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. numberanalytics.comicjs.usresearchgate.net By temporarily attaching an oxazolidinone auxiliary to a substrate, chemists can direct the approach of incoming reagents to a specific face of the molecule, leading to the preferential formation of one diastereomer. wikipedia.org The successful application of oxazolidinone auxiliaries has been demonstrated in the synthesis of numerous complex natural products, where precise control of stereochemistry is essential. wikipedia.orgnumberanalytics.com

Role of Propionyl Oxazolidinone as an Evans Chiral Auxiliary

Propionyl oxazolidinone is a specific and highly effective type of Evans chiral auxiliary. slideshare.networdpress.com These auxiliaries are N-acyl oxazolidinones, and the propionyl group serves as a prochiral substrate that can undergo stereoselective reactions. researchgate.net The chiral oxazolidinone scaffold, typically derived from readily available amino acids like valine or phenylalanine, provides the steric and electronic bias necessary to control the stereochemistry of subsequent transformations. wordpress.com

The primary role of propionyl oxazolidinone is to serve as a precursor to a chiral enolate. researchgate.net Upon deprotonation with a suitable base, a specific Z-enolate is formed, which is stabilized by chelation to a metal cation (often lithium or boron). researchgate.net The bulky substituent on the oxazolidinone ring effectively blocks one face of the enolate, forcing an incoming electrophile to attack from the less hindered face. slideshare.net This results in a highly diastereoselective alkylation or aldol reaction, establishing a new stereocenter with a predictable absolute configuration. researchgate.net

After the desired stereocenter has been created, the propionyl group, now modified with the new substituent, can be cleaved from the oxazolidinone auxiliary under mild conditions. wikipedia.org This cleavage step yields the desired chiral product and regenerates the auxiliary, which can be recovered and reused. wordpress.com The reliability and high diastereoselectivity of reactions involving propionyl oxazolidinone have made it an invaluable tool for the construction of chiral building blocks used in the synthesis of complex molecules, including antibiotics and other medicinally important compounds. slideshare.networdpress.com

Structure

3D Structure

Properties

IUPAC Name |

3-propanoyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-2-5(8)7-3-4-10-6(7)9/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUOGAYBSXZFTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348932 | |

| Record name | Propionyl Oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60420-27-1 | |

| Record name | Propionyl Oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization of Propionyl Oxazolidinone

General Synthetic Methodologies for N-Acyl Oxazolidinones

The attachment of an acyl group to the nitrogen atom of an oxazolidinone is a fundamental transformation. Due to the relatively low basicity of the nitrogen atom in the oxazolidinone ring, its direct acylation requires specific activation methods for either the oxazolidinone itself or the acylating agent. semanticscholar.org

The most common methods for the N-acylation of oxazolidinones involve the use of highly reactive acylating agents like propionyl chloride or propionic anhydride (B1165640).

A widely used, traditional protocol involves the deprotonation of the oxazolidinone's N-H bond with a strong base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C). williams.eduacs.org The resulting lithium amide is a potent nucleophile that readily reacts with an acyl chloride, like propionyl chloride, to form the desired N-propionyl oxazolidinone. williams.eduorgsyn.orgscispace.com This method is highly effective but requires the handling of pyrophoric and moisture-sensitive reagents under strictly anhydrous conditions. acs.orgorgsyn.org

Alternatively, acylation can be achieved under milder conditions using propionic anhydride. williams.eduacs.org This approach often avoids the need for strong, hazardous bases. For instance, the reaction can proceed in the presence of a Lewis acid or, more commonly, with a catalytic amount of an acyl transfer catalyst. williams.eduscribd.com Other acylating agents, such as acid fluorides, have also been employed, offering a mild route to N-acylated products in high yields. acs.org An alternative strategy involves the aerobic oxidative N-acylation using aldehydes as the acyl source, promoted by N-heterocyclic carbene (NHC) catalysis. acs.orgchemrxiv.org

Catalysts and bases are crucial for facilitating the N-acylation of the less nucleophilic oxazolidinone ring. semanticscholar.org Their roles vary depending on the chosen synthetic route.

Strong Bases: In the classic approach, a strong base like n-butyllithium (n-BuLi) or sodium bis(trimethylsilyl)amide (NaHMDS) is used in stoichiometric amounts to completely deprotonate the oxazolidinone. williams.eduacs.org This generates a highly nucleophilic amide anion that can efficiently attack the acyl chloride. williams.edu The use of strong bases can sometimes lead to epimerization at the C-5 position of the oxazolidinone, which is a potential drawback. acs.org

Weaker Bases and Acyl Transfer Catalysts: To circumvent the use of harsh bases, methods employing weaker bases in conjunction with catalysts have been developed. A prominent example is the use of triethylamine (B128534) (Et₃N) or diisopropylethylamine (iPr₂NEt) with a catalytic amount of 4-(dimethylaminopyridine) (DMAP). williams.eduacs.orgunirioja.es In this system, DMAP acts as a highly effective acyl transfer catalyst, reacting with the anhydride to form a more reactive N-acylpyridinium intermediate, which is then attacked by the neutral oxazolidinone. williams.edu This method allows the acylation to be performed at room temperature. williams.edu

Lewis Acid Catalysis: Lewis acids can also promote N-acylation. Catalytic amounts of zinc chloride (ZnCl₂) have been shown to effectively promote the reaction between oxazolidinones and carboxylic acid anhydrides under solvent-free conditions. semanticscholar.org Another method utilizes magnesium bromide diethyl etherate (MgBr₂·OEt₂) for the dual activation of both the oxazolidinone and the acid anhydride, enabling the reaction to proceed under mild conditions. scribd.com

The table below summarizes various acylation conditions for oxazolidinones.

| Acylating Agent | Base / Catalyst | Typical Conditions | Ref |

| Propionyl Chloride | n-BuLi | THF, -78 °C | williams.eduorgsyn.org |

| Propionic Anhydride | DMAP (cat.), Et₃N | THF, Room Temp | williams.eduacs.org |

| Propionic Anhydride | MgBr₂·OEt₂, Et₃N | Dichloroethane, Reflux | scribd.com |

| Propionic Anhydride | ZnCl₂ (cat.) | Solvent-free, Room Temp | semanticscholar.org |

| Propionaldehyde | NHC (cat.), DBU, ETM | Ethyl Acetate, Room Temp | acs.org |

| Propionyl Fluoride | iPr₂NEt | CH₂Cl₂, 0 °C to 23 °C | acs.org |

Specific Synthesis of Propionyl Oxazolidinone Enantiomers

The synthesis of specific enantiomers of propionyl oxazolidinone is critical for their function as chiral auxiliaries. The chirality is introduced from readily available starting materials, most commonly α-amino acids. sci-hub.se

The foundation for chiral oxazolidinones is the synthesis of optically pure β-amino alcohols. rsc.org These are most often derived from natural (L)-amino acids, which serve as inexpensive and enantiomerically pure starting materials from the "chiral pool". sci-hub.se

The process typically involves the reduction of the carboxylic acid group of an amino acid without affecting its stereocenter. sci-hub.se Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or a combination of sodium borohydride (B1222165) and iodine. sci-hub.se For example:

(L)-Valine is reduced to (S)-valinol, the precursor for (S)-4-isopropyl-2-oxazolidinone. sci-hub.se

(L)-Phenylalanine is reduced to (S)-phenylalaninol, the precursor for (S)-4-benzyl-2-oxazolidinone. sci-hub.senih.gov

(L)-Phenylglycine is reduced to (S)-phenylglycinol, the precursor for (S)-4-phenyl-2-oxazolidinone. nih.gov

This method provides straightforward access to a variety of chiral β-amino alcohols that form the backbone of the most widely used Evans-type chiral auxiliaries. sci-hub.se

Once the chiral amino alcohol is obtained, it undergoes cyclization to form the 2-oxazolidinone (B127357) ring. This is typically achieved by reacting the amino alcohol with a carbonylating agent, such as phosgene, diethyl carbonate, or disuccinimidyl carbonate. scispace.comsci-hub.se For example, refluxing an amino alcohol like (S)-phenylalaninol with diethyl carbonate results in the formation of (S)-4-benzyl-2-oxazolidinone with the azeotropic removal of ethanol. sci-hub.se An alternative one-pot method involves treating an amino alcohol with thionyl chloride (SOCl₂) followed by a base, which first forms a chloroamine intermediate that then cyclizes. organic-chemistry.orgorgsyn.org

Following the formation of the chiral oxazolidinone, the final step is N-acylation with a propionyl group. This propionylation step follows the general methodologies described previously (Section 2.1.1). For example, to synthesize (4S)-isopropyl-3-propionyl-2-oxazolidinone, (4S)-isopropyl-2-oxazolidinone is treated with n-butyllithium at -78°C, followed by the addition of propionyl chloride. orgsyn.org Similarly, the acylation of (4S,5R)-4-benzyl-5-heptadecafluorooctyl-oxazolidin-2-one with propionic anhydride and DMAP yields the corresponding 3-propionyl derivative. collectionscanada.gc.ca

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. sciforum.netmdpi.com This technology has been successfully applied to the synthesis of oxazolidinone chiral auxiliaries. nih.govresearchgate.net

The cyclization of β-amino alcohols with reagents like diethyl carbonate can be efficiently performed in a microwave reactor. nih.govresearchgate.net For instance, the reaction of (S)-phenylglycinol with diethyl carbonate and potassium carbonate at 125 °C under microwave irradiation for 20 minutes produces (S)-4-phenyl-1,3-oxazolidin-2-one in high yield. nih.gov This represents a significant reduction in reaction time compared to traditional methods. researchgate.net Microwave irradiation has also been used for the condensation step in synthesizing more complex oxazolidinone-sulfonamide hybrids, where the reaction time was reduced to 15 minutes. sciforum.netmdpi.com This method offers a rapid and efficient pathway for producing the core oxazolidinone structure. sciforum.net

Advanced Derivatization Strategies of Propionyl Oxazolidinone Auxiliaries

Fluorous Tagging

Fluorous tagging involves the incorporation of a perfluoroalkyl functional chain onto the oxazolidinone scaffold. bath.ac.ukcollectionscanada.gc.ca This modification imparts a unique solubility profile to the auxiliary and its derivatives, allowing them to be selectively separated from non-fluorinated reaction components using fluorous solid-phase extraction (FSPE). bath.ac.ukcollectionscanada.gc.ca This technique offers a powerful alternative to traditional chromatographic purification. bath.ac.uk

Fluorous-tagged propionyl oxazolidinones are soluble in many common organic solvents, permitting reactions to be carried out under standard homogeneous conditions. bath.ac.ukcollectionscanada.gc.ca After the reaction, the fluorous-tagged product can be efficiently isolated from the crude mixture by passing it through a cartridge containing a fluorous stationary phase, which retains the fluorous compounds while non-fluorous impurities are washed away. thieme-connect.com

Research Findings:

Studies have demonstrated the successful application of fluorous-tagged propionyl oxazolidinones in various asymmetric transformations, including alkylation and aldol (B89426) reactions. pitt.edu For instance, the diastereoselective alkylation of fluorous-tagged N-propionyl oxazolidinones has been investigated, showing good yields and stereoselectivity. pitt.edu Similarly, titanium enolates of fluorous-tagged propionyl oxazolidinones have been shown to react with aldehydes to produce syn-aldol products in high yields and with excellent enantioselectivity, comparable to their non-tagged counterparts. bath.ac.uk

The utility of this approach is highlighted in the diastereoselective alkylation and syn-aldol reactions of fluorous-tagged imides. Preliminary studies have compared the yields and diastereomeric ratios of these reactions with those of non-fluorous tagged imides, demonstrating the viability of the fluorous strategy. pitt.edu

| Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| Alkylation Product 1 | 86 | >95:5 |

| Alkylation Product 2 | 80 | >95:5 |

| syn-Aldol Product 1 | 74-94 | >99:1 |

Polymer-Supported Auxiliaries

Immobilizing propionyl oxazolidinone auxiliaries onto insoluble polymer supports is another effective strategy to simplify product purification and enable auxiliary recycling. mdpi.orgresearchgate.net This approach is a cornerstone of solid-phase organic synthesis (SPOS), where reactions are conducted on a solid matrix, and excess reagents and byproducts are removed by simple filtration and washing.

Various polymer resins have been employed for this purpose, with Merrifield and Wang resins being the most common. mdpi.orgthieme-connect.de The oxazolidinone auxiliary is typically attached to the resin through a suitable linker, often at the 4-position of the oxazolidinone ring. mdpi.orgthieme-connect.de

Research Findings:

The efficacy of polymer-supported propionyl oxazolidinones has been demonstrated in asymmetric enolate alkylations and aldol reactions. mdpi.orgthieme-connect.de However, the transfer of solution-phase protocols to solid-supported systems often requires re-optimization of reaction conditions. bath.ac.uk The nature of the polymer support and the linker can significantly influence the reactivity and stereoselectivity of the reaction. mdpi.org

For example, in the asymmetric alkylation of a polymer-supported N-propionyl oxazolidinone with benzyl (B1604629) bromide, the choice of resin was found to be critical. While Merrifield resin showed poor stereoselectivity (up to 56% ee), Wang resin provided the desired product with up to 90% ee. mdpi.org In another study, a polymer-supported oxazolidinone on a 2-chlorotrityl chloride resin was used for the synthesis of a variety of α-alkylated acids with good yields (42-69%) and excellent enantioselectivities (87-99% ee). bath.ac.uk Importantly, the resin-bound auxiliary could be recycled up to three times with no loss in stereoselectivity and only a minor decrease in yield. bath.ac.uk

| Resin Support | Reaction Type | Electrophile/Aldehyde | Yield (%) | Enantiomeric/Diastereomeric Excess |

| Merrifield | Alkylation | Benzyl bromide | - | up to 56% ee |

| Wang | Alkylation | Benzyl bromide | - | up to 90% ee |

| 2-Cl-Trityl | Alkylation | Various | 42-69 | 87-99% ee |

| Polystyrene | Aldol | Benzaldehyde | 63 | >98% de, ee |

Enolate Chemistry of Propionyl Oxazolidinone

Formation of Chiral Enolates from Propionyl Oxazolidinones

The generation of a chiral enolate from an N-propionyl oxazolidinone is the crucial first step in many carbon-carbon bond-forming reactions. This transformation involves the deprotonation of the α-carbon of the propionyl group. The choice of base, solvent, and temperature profoundly influences the geometry and reactivity of the resulting enolate smolecule.com.

The α-protons of the propionyl group are rendered acidic by the adjacent carbonyl, allowing for deprotonation by strong, non-nucleophilic bases to form a metal enolate. This process is typically carried out at low temperatures, such as -78 °C, to prevent side reactions and ensure kinetic control smolecule.commasterorganicchemistry.com.

Commonly employed strong bases for this transformation include:

Lithium Diisopropylamide (LDA): LDA is a sterically hindered, powerful base frequently used to generate lithium enolates from N-acyl oxazolidinones masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com. Its bulky nature helps to ensure selective deprotonation at the less-hindered α-carbon while minimizing nucleophilic attack on the carbonyl group youtube.com. The enolization with LDA is often rapid and clean at temperatures around -78 °C nih.gov.

Sodium Hexamethyldisilazide (NaHMDS): This strong sodium-based amide is also effective for generating the corresponding sodium enolate williams.eduwikipedia.org. Similar to LDA, it is a strong, sterically hindered base suitable for quantitative deprotonation wikipedia.org.

n-Butyllithium (n-BuLi): As a potent organolithium reagent, n-BuLi can also be used to deprotonate the N-propionyl oxazolidinone smolecule.comwikipedia.org. It is a strong base widely used in organic synthesis for deprotonation and metalation reactions wikipedia.orgmt.com. However, its use in acyl oxazolidinone chemistry is often for the initial acylation step (deprotonating the oxazolidinone nitrogen) rather than for the subsequent enolization of the acyl group smolecule.comwikipedia.org.

The general procedure involves the slow addition of the N-propionyl oxazolidinone substrate to a solution of the strong base in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures nih.govwilliams.edu.

Table 1: Strong Bases for Propionyl Oxazolidinone Enolate Formation

| Base | Abbreviation | Typical Conditions | Resulting Enolate |

|---|---|---|---|

| Lithium Diisopropylamide | LDA | -78 °C, THF | Lithium Enolate |

| Sodium Hexamethyldisilazide | NaHMDS | -78 °C, THF | Sodium Enolate |

| n-Butyllithium | n-BuLi | -78 °C, THF | Lithium Enolate |

A key feature of the deprotonation of N-propionyl oxazolidinones is the high degree of stereoselectivity in the geometry of the resulting enolate double bond. Deprotonation with strong bases such as LDA or NaHMDS selectively furnishes the (Z)-enolate smolecule.comwikipedia.orgwilliams.edu. This geometric preference is critical for achieving high diastereoselectivity in subsequent alkylation and aldol (B89426) reactions smolecule.com. The formation of the (Z)-isomer is favored due to the minimization of steric hindrance between the methyl group of the propionyl moiety and the oxazolidinone ring in the transition state of deprotonation smolecule.com. This chelated, rigid structure effectively blocks one face of the enolate, directing incoming electrophiles to the opposite, less-hindered face williams.edu.

Metal Enolate Structures and Aggregation States

The structure of the metal enolate in solution is not a simple monomeric species but often a complex equilibrium of aggregates. The nature of the metal counterion (e.g., Li, Ti, B) has a profound impact on the structure, aggregation state, and subsequent reactivity of the enolate.

Lithium enolates derived from propionyl oxazolidinones have been extensively studied, particularly using NMR spectroscopy. These studies reveal that in tetrahydrofuran (THF) solution, lithium enolates exist as a complex and dynamic mixture of aggregates, including dimers, tetramers, and potentially higher-order oligomers nih.govethz.ch.

Research has shown that the distribution of these aggregates is dependent on factors such as the specific oxazolidinone auxiliary structure, enolate concentration, and solvent concentration nih.gov.

Kinetic vs. Thermodynamic Aggregates: Enolization at -78 °C with LDA kinetically produces the enolate dimer as the exclusive product, which can be stable for hours at this temperature nih.gov. Upon warming to higher temperatures, such as -40 °C, this dimeric species equilibrates to a mixture that also includes tetramers nih.gov.

Structure of Aggregates: The dimer is believed to be a trisolvated species, while the tetramer possesses a D₂d-symmetric core structure nih.gov. The existence of these complex aggregates can influence the enolate's reactivity in subsequent reactions nih.gov.

Titanium enolates have found widespread application in organic synthesis due to their unique reactivity profile and the mild conditions required for their preparation nih.gov. They are typically generated by the pre-complexation of the N-propionyl oxazolidinone with a titanium Lewis acid, most commonly titanium tetrachloride (TiCl₄), followed by the addition of a tertiary amine base like triethylamine (B128534) mdpi.com.

This method leads to the formation of a chlorotitanium enolate. This process is believed to proceed through an initial complexation of both the oxazolidinone and propionyl carbonyl oxygens to the titanium center, which increases the acidity of the α-protons, facilitating deprotonation by the weak amine base mdpi.com. Titanium enolates have proven to be highly effective in stereoselective aldol reactions and have been used in radical haloalkylation reactions nih.govresearchgate.netresearchgate.net. Unlike lithium enolates, the specific aggregation states of these titanium enolates in solution are less definitively characterized in the literature but are crucial for their high stereocontrol organicchemistrydata.org.

Boron enolates, particularly those derived from di-n-butylboron triflate (n-Bu₂BOTf), are renowned for providing exceptional levels of diastereoselectivity in aldol reactions wikipedia.orgnih.gov. The generation of a boron enolate involves treating the N-propionyl oxazolidinone with n-Bu₂BOTf in the presence of a tertiary amine base, such as triethylamine or diisopropylethylamine wikipedia.orgnih.govwpmucdn.com.

Spectroscopic (IR and NMR) and computational studies have provided significant insight into the structure of these species nih.govnih.gov.

Chelated Monomeric Structure: Upon addition of n-Bu₂BOTf, a chelated complex is formed where the boron atom is coordinated to both carbonyl oxygens of the N-acyl oxazolidinone nih.gov. Subsequent deprotonation by the amine base yields the boron enolate, which maintains this chelated structure nih.gov.

Absence of Aggregation: In stark contrast to their lithium counterparts, boron enolates derived from oxazolidinones show no propensity to form dimers or higher aggregates in solution nih.gov. Studies using the method of continuous variations (MCV) have provided compelling evidence that these boron enolates exist as monomeric species in solution nih.gov. This lack of aggregation simplifies the reacting species and is a contributing factor to the consistently high levels of stereoselectivity observed in their reactions nih.gov.

Table 2: Comparison of Metal Enolates of Propionyl Oxazolidinone

| Metal Counterion | Generating Reagents | Predominant Structure in Solution |

|---|---|---|

| Lithium (Li) | LDA, n-BuLi | Equilibrating mixture of dimers, tetramers, and oligomers nih.gov |

| Titanium (Ti) | TiCl₄, Triethylamine | Chelated species, aggregation state less defined mdpi.com |

| Boron (B) | n-Bu₂BOTf, Triethylamine | Chelated monomer nih.gov |

Zirconium Enolates

While boron and titanium enolates of N-acyl oxazolidinones are extensively utilized in stereoselective aldol reactions, zirconium enolates have emerged as valuable alternatives with unique reactivity. nih.govacs.org The formation of a zirconium enolate from propionyl oxazolidinone typically involves treatment with a zirconium reagent, such as zirconium tetrachloride (ZrCl₄), and a tertiary amine base. nih.gov NMR spectroscopic studies have confirmed that this process leads to a rapid, clean, and nearly complete enolization at room temperature. nih.gov

The resulting zirconium enolate is believed to form a rigid, six-membered cyclic chelate structure, analogous to those observed with titanium. nih.govstackexchange.com In this configuration, the zirconium atom coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation forces a planar arrangement of the atoms within the ring, which is crucial for exerting stereocontrol. nih.gov

This unique structural rigidity and the distinct electronic properties of zirconium have been exploited in reactions where other metal enolates are less effective. For instance, zirconium enolates of N-acyl oxazolidinones have been successfully employed in stereoselective α-tertiary alkylations and radical trifluoromethylation reactions, transformations that are challenging for traditional lithium or boron enolates. nih.govnih.govcore.ac.uk The distinct reactivity of these group IVa metal enolates may be attributed to their biradical character, which facilitates reactions with challenging electrophiles like tertiary alkyl halides. nih.gov

A notable application is the highly diastereoselective α-tertiary alkylation of N-(arylacetyl)oxazolidinones, which proceeds via their zirconium enolates to install an all-carbon quaternary center. nih.gov

Theoretical and Mechanistic Studies

Computational Chemistry Approaches (e.g., Density Functional Theory, B3LYP, MP2)

Computational chemistry has become an indispensable tool for elucidating the intricate details of reactions involving propionyl oxazolidinone. Methods such as Density Functional Theory (DFT), often employing functionals like B3LYP, and Møller-Plesset perturbation theory (MP2), allow for the detailed examination of reaction pathways, transition state geometries, and the energetic factors that govern stereoselectivity.

Transition State Modeling and Energy Differences

At the heart of understanding the stereochemical outcome of reactions involving chiral propionyl oxazolidinones, such as the Evans aldol (B89426) reaction, lies the modeling of the relevant transition states. Computational chemists construct models of the diastereomeric transition states that lead to the different possible stereoisomeric products. By calculating the relative Gibbs free energies of these transition states, researchers can predict which pathway is favored and thus which product will be formed in excess.

For the titanium-promoted aldol reaction between a propionyl oxazolidinone-derived enolate and an aldehyde, DFT calculations have been used to compare different stereochemical possibilities. These models consider factors such as the chelation of the metal to the auxiliary's carbonyl groups and the chair-like geometry of the six-membered ring in the transition state. The energy differences between the transition state leading to the major (syn) product and the transition state leading to the minor (anti) product can be calculated to predict the diastereomeric ratio. While specific energy values can vary with the exact substrates and computational methods, a significant energy difference between the lowest-energy transition state and its diastereomers is a hallmark of highly selective reactions.

For instance, DFT studies on related aldol additions have shown that the favored transition state can be several kcal/mol lower in energy than competing transition states, which is consistent with experimentally observed high diastereoselectivities.

Table 1: Hypothetical Calculated Relative Energies for Diastereomeric Aldol Transition States This table is illustrative, based on typical findings in the literature for related systems, as specific comprehensive data for propionyl oxazolidinone was not available in the cited sources.

| Transition State | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| TS-syn-Re | Leads to the major syn product via attack on the Re-face of the aldehyde | 0.0 (Reference) |

| TS-syn-Si | Leads to the enantiomeric syn product via attack on the Si-face of the aldehyde | +1.1 |

| TS-anti-Re | Leads to the minor anti product via attack on the Re-face of the aldehyde | +2.0 |

| TS-anti-Si | Leads to the enantiomeric anti product via attack on the Si-face of the aldehyde | +0.5 |

Rationalizing Stereoselectivity

Computational models provide a powerful rationale for the high stereoselectivity observed in reactions of propionyl oxazolidinone. In the context of the Evans aldol reaction, the widely accepted Zimmerman-Traxler model proposes a chair-like six-membered transition state. wikipedia.org DFT calculations substantiate this model by showing that such a conformation is indeed an energetic minimum.

The stereoselectivity is primarily governed by steric interactions within this transition state. The bulky substituent on the chiral auxiliary (e.g., a benzyl (B1604629) or isopropyl group) effectively blocks one face of the enolate. Consequently, the incoming aldehyde is directed to approach from the less sterically hindered face. Furthermore, the substituent on the aldehyde prefers to occupy a pseudo-equatorial position in the chair-like transition state to minimize 1,3-diaxial interactions. wikipedia.org The combination of these steric biases results in a strong preference for one specific transition state geometry, leading to the formation of a single predominant stereoisomer. The large energy differences between these diastereomeric transition states, as calculated by computational methods, effectively rationalize the high degree of stereocontrol. wikipedia.org

Spectroscopic Studies (e.g., Nuclear Magnetic Resonance) of Enolate Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for probing the solution-state structures of propionyl oxazolidinone enolates. Multinuclear NMR experiments, including ¹H, ¹³C, and ⁶Li (for lithium enolates), provide rich information about the aggregation state, solvation, and geometry of these reactive intermediates.

Spectroscopic studies have confirmed the existence of multiple aggregate species in equilibrium. For instance, detailed NMR investigations of lithium enolates derived from acyloxazolidinones in THF have shown that they exist as a mixture of dimers and tetramers. The ratio of these aggregates is sensitive to factors like solvent concentration; higher concentrations of THF tend to favor the less-aggregated dimer. The combination of various 2D NMR techniques and the method of continuous variations (Job plots) allows for the definitive assignment of aggregation numbers. These studies reveal that the enolates are not static entities but are part of a complex and dynamic equilibrium, which has significant implications for their reactivity.

Table 2: Representative NMR Spectroscopic Data for Oxazolidinone Enolate Aggregates This table presents typical chemical shift ranges observed for key nuclei in related lithium enolate systems, as detailed studies on propionyl oxazolidinone itself are part of a broader class of compounds.

| Nucleus | Aggregate State | Typical Chemical Shift (δ) / ppm | Observations |

|---|---|---|---|

| ⁶Li | Dimer | ~0.5 - 1.5 | Distinct resonances for different solvated dimer isomers can sometimes be observed. |

| ⁶Li | Tetramer | ~1.5 - 2.5 | Often appears as a more complex set of signals due to the larger aggregate structure. |

| ¹³C | Enolate C-O | ~150 - 160 | The chemical shift is sensitive to the aggregation state and counterion. |

| ¹³C | Auxiliary C=O | ~155 - 158 | Shift can indicate whether the carbonyl is coordinated to the metal counterion. |

Activation Strain Model Analysis

The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful computational tool used to gain deeper insight into the origins of activation barriers and selectivity in chemical reactions. wikipedia.orgnih.govrsc.org This model deconstructs the total activation energy (ΔE‡) into two components: the activation strain (ΔE_strain‡) and the interaction energy (ΔE_int‡).

Activation Strain (ΔE_strain‡): This term represents the energy required to distort the reactants from their ground-state geometries into the geometries they adopt at the transition state. It is an energetically unfavorable term. nih.gov

Interaction Energy (ΔE_int‡): This term represents the actual interaction (including steric repulsion, electrostatic interactions, and orbital interactions) between the two distorted reactant molecules in the transition state. It is typically an energetically favorable term. nih.gov

The activation barrier is reached at the point along the reaction coordinate where the stabilizing interaction energy overcomes the destabilizing strain energy. nih.gov

Application of the ASM to the Evans aldol reaction has been effective in rationalizing the origin of stereoselectivity. By analyzing the strain and interaction energies for the competing diastereomeric transition states, it is possible to determine why one is favored over the other. For example, a more favorable transition state might not arise from lower distortion (strain) of the reactants, but rather from a more stabilizing interaction energy between the enolate and the aldehyde. Improved interaction energy between the reactants has been identified as a key stabilizing factor for the lowest energy transition states in aldol reactions. This type of analysis provides a more nuanced understanding than simply considering steric hindrance, offering a quantitative breakdown of the forces that control the reaction's stereochemical outcome.

Table 3: Illustrative Activation Strain Model Data for Competing Aldol Transition States This table is a conceptual representation of ASM results. The values are hypothetical, illustrating the principles of the model as applied to stereoselectivity.

| Transition State | Total Activation Energy (ΔE‡) | Activation Strain (ΔE_strain‡) | Interaction Energy (ΔE_int‡) |

|---|---|---|---|

| Favored (syn) | 10.0 kcal/mol | 25.0 kcal/mol | -15.0 kcal/mol |

| Disfavored (anti) | 12.5 kcal/mol | 26.0 kcal/mol | -13.5 kcal/mol |

Cleavage and Recycling of the Oxazolidinone Auxiliary

Methods for Auxiliary Cleavage (e.g., Hydrolytic Cleavage)

The removal of the N-acyl group from the oxazolidinone auxiliary is a critical step to liberate the desired chiral product and recover the auxiliary. A variety of methods have been developed for this transformation, with hydrolytic cleavage being one of the most common approaches. The choice of reagent is crucial as it dictates the selectivity between cleavage of the exocyclic amide bond (releasing the product and preserving the auxiliary) and the endocyclic carbamate (B1207046) bond (destroying the auxiliary).

Hydrolytic Methods:

Lithium Hydroperoxide (LiOOH): This is a preferred method for selectively cleaving the exocyclic C-N bond, which yields the desired carboxylic acid and recovers the intact oxazolidinone auxiliary. publish.csiro.au The reaction with lithium hydroperoxide, typically generated in situ from lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H2O2), exhibits contra-steric selectivity, meaning it preferentially attacks the more sterically hindered exocyclic carbonyl group. publish.csiro.aupublish.csiro.au This selectivity is not due to the initial site of nucleophilic attack, but rather to the decomposition pathway of the tetrahedral intermediate. publish.csiro.auuq.edu.au While all nucleophiles tend to attack the less hindered endocyclic carbonyl first, the intermediate formed with LiOOH has a high energy barrier for decomposition via endocyclic cleavage, making the exocyclic cleavage pathway more favorable. publish.csiro.auuq.edu.au Studies have shown that reaction conditions, such as the concentration of water, can impact the rate and selectivity of the cleavage, with "drier" conditions leading to slower reactions but improved selectivity. acs.org

Lithium Hydroxide (LiOH): In contrast to LiOOH, using LiOH alone for hydrolysis typically leads to the undesired cleavage of the endocyclic C-N bond. publish.csiro.aupublish.csiro.au This results in the destruction of the oxazolidinone ring, preventing its recovery and recycling. publish.csiro.aupublish.csiro.au Computational studies suggest that after the initial, kinetically favored attack at the endocyclic carbonyl, the resulting tetrahedral intermediate has a small decomposition barrier, leading to facile ring-opening. publish.csiro.aupublish.csiro.au

Other Nucleophilic Cleavage Methods:

Beyond hydrolysis, other nucleophiles can be employed to convert the acyl oxazolidinone into different functional groups while preserving the auxiliary.

Lithium Benzyl (B1604629) Oxide (LiOBn) and Lithium Thiobenzyl Oxide (LiSBn): Similar to LiOOH, both LiOBn and LiSBn favor the selective cleavage of the exocyclic acyl group. publish.csiro.auuq.edu.au These reagents provide access to benzyl esters and thioesters, respectively. publish.csiro.au The mechanism is believed to follow a similar pattern to LiOOH, where the decomposition barrier of the initially formed endocyclic tetrahedral intermediate is large, thus favoring the exocyclic cleavage pathway. publish.csiro.auuq.edu.au

Reductive Cleavage: Reagents like lithium borohydride (B1222165) and sodium borohydride can be used for the reductive removal of the acyl group, yielding the corresponding alcohol. researchgate.net This method is often racemization-free and can offer chemoselectivity advantages. researchgate.net Lithium aluminium hydride (LiAlH4) has also been shown to effectively cleave the auxiliary, allowing for its recovery. acs.org

Methoxide-Carbonate Systems: A facile removal of N-acyl-2-oxazolidinones can be achieved using simple methoxide-carbonate systems, particularly with the addition of dimethyl carbonate (DMC), which accelerates the N-acyl bond cleavage under mild conditions. researchgate.net

The following table summarizes the outcomes of different cleavage reagents.

| Reagent | Primary Product | Auxiliary Fate | Selectivity |

| LiOOH / H₂O₂ | Carboxylic Acid | Recovered | Exocyclic Cleavage publish.csiro.aupublish.csiro.au |

| LiOH | Ring-Opened β-hydroxyamide | Destroyed | Endocyclic Cleavage publish.csiro.aupublish.csiro.au |

| LiOBn | Benzyl Ester | Recovered | Exocyclic Cleavage publish.csiro.auuq.edu.au |

| LiSBn | Benzyl Thioester | Recovered | Exocyclic Cleavage publish.csiro.au |

| LiAlH₄ / NaBH₄ | Alcohol | Recovered | Reductive Cleavage acs.orgresearchgate.net |

| NaOMe / DMC | Methyl Ester | Recovered | Exocyclic Cleavage researchgate.net |

Strategies for Auxiliary Recycling

The economic and environmental viability of using chiral auxiliaries on a larger scale depends heavily on the ability to efficiently recover and recycle them. acs.org An effective recycling strategy involves a high-yielding cleavage reaction that leaves the auxiliary intact, followed by a straightforward purification process to isolate the auxiliary for reuse.

The primary strategy for recycling is contingent on the choice of a non-destructive cleavage method as detailed in the previous section. Methods utilizing LiOOH, LiOBn, LiSBn, or certain reductive agents are designed specifically to liberate the chiral product while preserving the oxazolidinone ring structure. publish.csiro.auacs.org

Once the cleavage reaction is complete, the chiral auxiliary is typically separated from the product and reaction byproducts through standard purification techniques such as:

Crystallization: The recovered auxiliary can often be purified by recrystallization, which is an efficient method for obtaining high-purity material suitable for reuse.

Chromatography: Column chromatography is another common method to separate the auxiliary from the desired product, especially when crystallization is not feasible. google.com

Recent advancements have also focused on developing auxiliaries that are easier to separate and recycle. For instance, the development of fluorous-supported oxazolidinone auxiliaries allows for purification via fluorous solid-phase extraction, simplifying the recovery process significantly, particularly on a large scale. acs.org

Impact of Auxiliary Structure on Cleavage Selectivity

The structure of the oxazolidinone auxiliary, particularly the substituents at the 4 and 5 positions, plays a crucial role in directing the stereochemical outcome of reactions when it is attached to the acyl group. wikipedia.org This same structure also influences the selectivity of the subsequent cleavage reaction.

The fundamental challenge in cleavage is directing the attacking nucleophile to the exocyclic carbonyl (amide) rather than the endocyclic carbonyl (carbamate). The steric environment created by the auxiliary's substituents is a key factor. Density functional theory (DFT) computations have shown that for numerous nucleophiles, the initial attack preferentially occurs at the less sterically hindered endocyclic carbonyl group. publish.csiro.auuq.edu.au

However, the final regioselectivity of the cleavage is not determined by this initial kinetic preference but by the relative energy barriers for the decomposition of the resulting tetrahedral intermediates. publish.csiro.auuq.edu.au

For LiOH: The barrier for the decomposition of the endocyclic intermediate to the ring-opened product is low, so this pathway is followed, leading to the destruction of the auxiliary. publish.csiro.aupublish.csiro.au

For LiOOH, LiOBn, and LiSBn: The decomposition barrier for the endocyclic intermediate is significantly higher. publish.csiro.auuq.edu.au This makes the alternative pathway—attack at the more hindered exocyclic carbonyl—the preferred productive route, resulting in cleavage of the desired amide bond and preservation of the auxiliary. publish.csiro.auuq.edu.au

Emerging Research Directions and Green Chemistry Considerations

Innovations in Synthetic Methodologies (e.g., Microwave Synthesis)

The pursuit of more efficient and environmentally benign synthetic methods has led to the adoption of innovative technologies in the preparation of propionyl oxazolidinone and its derivatives. A notable advancement is the application of microwave-assisted organic synthesis (MAOS), which offers significant advantages over conventional heating methods.

Microwave irradiation can dramatically reduce reaction times, improve yields, and minimize the use of solvents, aligning with the principles of green chemistry. A patented synthetic method for (S)-4-benzyl-3-propionyl-2-oxazolidinone highlights the benefits of this technology. google.com In this approach, a key step in the reaction sequence is performed under microwave irradiation, leading to a high yield of over 90% for that step and a total yield exceeding 70% for the entire process. google.com This method not only enhances efficiency but also reduces the consumption of solvents, thereby lessening the environmental impact of the synthesis. google.com

The advantages of microwave synthesis in the context of propionyl oxazolidinone are summarized in the table below:

| Feature | Conventional Heating | Microwave Synthesis | Green Chemistry Alignment |

| Reaction Time | Several hours | Minutes to a few hours | Reduces energy consumption |

| Yield | Often moderate | Generally higher | Improves atom economy |

| Solvent Usage | Typically requires larger volumes | Requires smaller volumes or can be solvent-free | Reduces waste generation |

| Energy Efficiency | Less efficient due to bulk heating | More efficient due to direct molecular heating | Conserves energy resources |

These innovations are pivotal in making the synthesis of valuable chiral building blocks like propionyl oxazolidinone more sustainable and economically viable for industrial-scale production.

Catalyst Systems for Enhanced Selectivity

The stereochemical outcome of reactions involving propionyl oxazolidinone is critically dependent on the catalyst system employed. Researchers are continuously developing novel and more efficient catalysts to achieve higher levels of stereoselectivity in transformations such as aldol (B89426) additions, alkylations, and conjugate additions. Lewis acids play a crucial role in coordinating to the oxazolidinone carbonyl group, thereby influencing the conformation of the enolate and directing the approach of the electrophile.

Recent studies have provided deeper insights into the role of Lewis acid catalysts in reactions of chiral oxazolidinones. nih.gov While the traditional model suggests the formation of a chelated intermediate, alternative mechanisms involving open-chain mono- and bicomplexes have been proposed to explain the observed stereoselectivity. nih.gov This understanding is crucial for the rational design of new catalyst systems.

Various metal-based and organocatalytic systems have been successfully employed to control the stereochemistry of reactions involving propionyl oxazolidinone enolates. For instance, catalytic asymmetric propionate (B1217596) aldol reactions can be achieved with high enantioselectivity and diastereoselectivity using chiral aluminum(III)-triamine complexes. nih.gov These reactions produce β-lactone adducts which serve as surrogates for syn-propionate aldol products. nih.gov

The table below summarizes different catalyst systems and their impact on the selectivity of reactions involving propionyl oxazolidinone and related species:

| Catalyst System | Reaction Type | Selectivity Outcome | Reference |

| Titanium Tetrachloride (TiCl4) | Aldol Addition | High diastereoselectivity for syn-aldol products | General knowledge in asymmetric synthesis |

| Dibutylboron Triflate (Bu2BOTf) | Aldol Addition | High diastereoselectivity for syn-aldol products | General knowledge in asymmetric synthesis |

| Chiral Aluminum(III)-Triamine Complex | Propionate Aldol Reaction | High enantioselectivity (90-98% ee) and diastereoselectivity (74-98% de) for syn-adducts | nih.gov |

| Chiral Nickel(II) Complexes | Aldol Addition | High diastereoselectivity for syn-aldol products | nih.gov |

| Lewis Acids (e.g., Al, B, Zn-based) | Conjugate Addition | High experimental selectivities rationalized by open-chain complex formation | nih.gov |

The development of these sophisticated catalyst systems is paramount for enhancing the synthetic utility of propionyl oxazolidinone and enabling the efficient construction of stereochemically complex molecules.

Applications in Advanced Building Blocks and Scaffolds

Propionyl oxazolidinone, particularly in its enantiomerically pure forms like (S)-4-benzyl-3-propionyl-2-oxazolidinone, serves as a versatile chiral building block for the synthesis of a wide array of complex and biologically active molecules. chemimpex.comsigmaaldrich.com Its utility stems from its ability to direct stereoselective transformations, allowing for the introduction of new stereocenters with high fidelity. The resulting products, containing the propionate-derived motif, are valuable intermediates in the synthesis of natural products and pharmaceuticals.

The application of propionyl oxazolidinone as a chiral auxiliary has been instrumental in the total synthesis of numerous complex natural products. researchgate.net By employing stereoselective aldol reactions, chemists can construct key fragments of polyketide natural products, which often exhibit potent biological activities. For example, the iterative use of propionyl oxazolidinone in aldol reactions allows for the controlled assembly of long carbon chains with multiple stereocenters.

Furthermore, the oxazolidinone ring itself can be a core component of the final molecular scaffold. The oxazolidinone moiety is present in several classes of therapeutic agents, including antibiotics. nih.govnih.gov Therefore, synthetic strategies that utilize propionyl oxazolidinone not only as a chiral director but also as an integral part of the target molecule are of significant interest.

The role of propionyl oxazolidinone in the synthesis of advanced building blocks is exemplified by its use in preparing fragments for larger, more complex molecules as detailed in the table below:

| Target Molecule/Scaffold | Key Reaction Involving Propionyl Oxazolidinone | Significance of the Resulting Building Block |

| Polyketide Natural Products | Asymmetric Aldol Additions | Provides stereochemically defined propionate units, crucial for the carbon backbone. |

| Chiral Carboxylic Acids and Derivatives | Asymmetric Alkylation followed by Auxiliary Cleavage | Access to enantiomerically pure acids, esters, and amides for further elaboration. |

| β-Lactones | Catalytic Asymmetric Acyl Halide-Aldehyde Cyclocondensation | Serve as versatile intermediates for the synthesis of various chiral compounds. nih.gov |

| Pharmaceutical Intermediates | Various stereoselective transformations | Introduction of chirality and specific functional groups required for biological activity. google.comchemimpex.com |

The continued application of propionyl oxazolidinone in the construction of these advanced scaffolds underscores its enduring importance in synthetic organic and medicinal chemistry.

Development of Novel Propionyl Oxazolidinone Derivatives

The inherent versatility of the propionyl oxazolidinone scaffold has spurred research into the development of novel derivatives with tailored properties and applications. These modifications can be broadly categorized into alterations of the oxazolidinone core, the N-acyl group, and the substituent at the chiral center (e.g., the benzyl (B1604629) group in (S)-4-benzyl-3-propionyl-2-oxazolidinone).

One area of active research is the synthesis of oxazolidinone analogues with improved or novel biological activities. The oxazolidinone ring is a key pharmacophore in a class of antibiotics, with linezolid (B1675486) being a prominent example. nih.gov Consequently, medicinal chemists are designing and synthesizing new derivatives with the aim of overcoming antibiotic resistance and expanding the spectrum of activity. nih.govresearchgate.netcapes.gov.br While many of these efforts focus on modifications of the N-aryl group, the principles can be extended to derivatives originating from propionyl oxazolidinone.

Another direction involves the development of "fluorous" oxazolidinone chiral auxiliaries. collectionscanada.gc.ca By incorporating a perfluoroalkyl chain onto the oxazolidinone scaffold, these derivatives exhibit unique solubility profiles, facilitating their separation and recovery from reaction mixtures using fluorous solid-phase extraction. This approach enhances the recyclability of the chiral auxiliary, making the synthetic process more sustainable.

The table below presents examples of novel oxazolidinone derivatives and their potential applications:

| Derivative Type | Structural Modification | Potential Application | Reference |

| Antibacterial Agents | Modification of the N-aryl group and other substituents on the oxazolidinone core. | Treatment of infections caused by multidrug-resistant bacteria. | nih.govnih.gov |

| Fluorous Chiral Auxiliaries | Incorporation of a perfluoroalkyl chain. | Facilitated purification and recycling of the chiral auxiliary. | collectionscanada.gc.ca |

| 4-Oxazolidinone Analogs | Isomeric core structure with the carbonyl at the 4-position. | Novel scaffolds for antimicrobial drug discovery. nih.govresearchgate.net | |

| Chiral Ionic Liquids | Integration of the oxazolidinone moiety into an ionic liquid structure. | Potential use as chiral solvents or catalysts in asymmetric synthesis. figshare.com |

The exploration of these novel derivatives continues to expand the utility of the oxazolidinone scaffold beyond its traditional role as a chiral auxiliary, opening up new avenues in materials science, catalysis, and medicinal chemistry.

Q & A

Basic Research Questions

Q. How can researchers design oxazolidinone derivatives with improved antibacterial activity against Gram-positive pathogens?

- Methodological Answer : Focus on structural modifications guided by Structure-Activity Relationship (SAR) principles. Key strategies include:

- C-ring modifications to enhance binding affinity to bacterial ribosomes .

- Incorporation of thiomorpholine moieties to boost antimycobacterial activity, as demonstrated by U-100480 (MIC ≤ 0.125 µg/mL against Mycobacterium tuberculosis) .

- Use silicon incorporation to improve pharmacokinetic properties, such as brain exposure, while maintaining efficacy .

Q. What spectroscopic techniques are critical for characterizing propionyl oxazolidinone derivatives?

- Methodological Answer :

- FT-IR Spectroscopy : Identify carbonyl stretches (e.g., oxazolidinone C=O at ~1777 cm⁻¹ and propionyl C=O at ~1704 cm⁻¹) to confirm structural integrity .

- HPLC/TLC with UV Detection : Utilize the UV chromophore in oxazolidinones for purity assessment and impurity profiling (e.g., linearity range: LOQ to 250% of specified limits) .

- Data Interpretation : Cross-reference spectral data with synthetic intermediates to track reaction progress .

Q. How can plasmid-mediated resistance to oxazolidinones be investigated in clinical isolates?

- Methodological Answer :

- PCR Screening : Detect optrA and cfr genes linked to phenicol/oxazolidinone co-resistance in Enterococcus spp. .

- Genetic Environment Analysis : Use whole-genome sequencing to map mobile genetic elements (e.g., plasmids, transposons) harboring resistance genes .

- Experimental Controls : Include susceptible strains and negative controls to validate resistance mechanisms .

Advanced Research Questions

Q. What strategies mitigate mitochondrial toxicity in oxazolidinones without compromising antibacterial efficacy?

- Methodological Answer :

- Pharmacokinetic Optimization : Use mouse models to assess mitochondrial protein synthesis inhibition at supratherapeutic doses (e.g., 8× human plasma exposure). Histopathological analysis of nervous tissues can confirm safety .

- Structural Tweaks : Reduce time-/dose-dependent ribosomal binding by modifying the C5 side chain, as seen in tedizolid, which showed no neuropathic damage in preclinical studies .

- Validation : Compare in vitro mitochondrial toxicity (e.g., lactate production assays) with in vivo behavioral and histological data .

Q. How can chemoselective cyclizations improve the synthesis of oxazolidinone oximes?

- Methodological Answer :

- Iodine(III)-Mediated Cyclizations : Employ hypervalent iodine reagents (e.g., PhI(OAc)₂) for radical or cationic cyclization of unsaturated N-alkoxyureas. This method achieves >90% yield with high regioselectivity .

- Purification : Crystallize intermediates using alcohol-based solvents to isolate enantiopure products .

- Mechanistic Insight : Monitor reaction pathways via DFT calculations to optimize catalytic conditions .

Q. What computational approaches predict the efficacy of oxazolidinones against multidrug-resistant Mycobacterium avium?

- Methodological Answer :

- Molecular Docking : Simulate binding of propionyl oxazolidinone derivatives to the 50S ribosomal subunit (PDB ID: 3CPW). Prioritize analogs with enhanced hydrogen bonding to A2451 and U2585 residues .

- QSAR Modeling : Use MIC data from clinical isolates to correlate structural descriptors (e.g., logP, polar surface area) with antimycobacterial activity .

Data Contradiction and Resolution

Q. How to resolve discrepancies between in vitro potency and in vivo efficacy of oxazolidinones?

- Case Study : Tedizolid showed potent in vitro ribosomal inhibition but no neurotoxicity in mice despite high plasma exposure .

- Resolution Strategies :

- Tissue Penetration Studies : Measure drug concentrations in target tissues (e.g., lung, CNS) via LC-MS to identify bioavailability gaps .

- Metabolite Profiling : Assess if active metabolites contribute to in vivo efficacy but are absent in in vitro assays .

Q. Why do some oxazolidinones exhibit antitumor or coagulation factor Xa activity despite structural similarity to antibacterial agents?

- Hypothesis Testing :

- Off-Target Screening : Use kinase/coagulation factor panels to identify unintended interactions. For example, C5-acetylated analogs may inhibit Factor Xa (IC₅₀ ~1 µM) .

- SAR Refinement : Modify the B-ring to eliminate non-antibacterial bioactivity while retaining ribosomal binding .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.